molecular formula C23H21ClN2O4S2 B11334776 N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11334776
M. Wt: 489.0 g/mol
InChI Key: VSDITBHGRSVYDQ-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-4-CHLOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, a thiophene sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl and chlorophenyl groups: These groups can be introduced through Friedel-Crafts acylation and halogenation reactions.

    Attachment of the thiophene sulfonyl group: This step might involve sulfonylation reactions using thiophene sulfonyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BENZOYL-4-CHLOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of N-(2-BENZOYL-4-CHLOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C23H21ClN2O4S2

Molecular Weight

489.0 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H21ClN2O4S2/c24-18-8-9-20(19(15-18)22(27)16-5-2-1-3-6-16)25-23(28)17-10-12-26(13-11-17)32(29,30)21-7-4-14-31-21/h1-9,14-15,17H,10-13H2,(H,25,28)

InChI Key

VSDITBHGRSVYDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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